molecular formula C18H19FN2O4S B269425 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Katalognummer B269425
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: NIRSXDJGQRURCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves the inhibition of B-Raf kinase. This kinase is a key player in the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of B-Raf kinase by 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of melanoma cells that are resistant to other B-Raf inhibitors. These findings suggest that 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has potential as a cancer therapeutic.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its potency as a B-Raf inhibitor. This allows for the study of the MAPK/ERK signaling pathway and its role in cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One direction is the investigation of its potential as a cancer therapeutic in clinical trials. Another direction is the study of its potential as a therapeutic for other diseases that involve dysregulation of the MAPK/ERK signaling pathway, such as neurofibromatosis type 1. Additionally, further studies are needed to investigate its potential toxicity and to develop strategies to minimize its toxicity in vivo.

Synthesemethoden

The synthesis of 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves several steps. The starting material is 4-bromo-2-fluoroaniline, which is converted to 4-(tetrahydro-2-furanylmethylamino)phenylboronic acid through a Suzuki-Miyaura coupling reaction with 4-bromo-2-fluorophenylboronic acid. The resulting compound is then treated with p-toluenesulfonyl chloride to form 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenylboronic acid. Finally, 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is obtained through an amide coupling reaction with 2-fluorobenzoyl chloride.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of B-Raf kinase, which is a key player in the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, B-Raf inhibitors like 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide have been investigated as potential cancer therapeutics.

Eigenschaften

Produktname

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Molekularformel

C18H19FN2O4S

Molekulargewicht

378.4 g/mol

IUPAC-Name

2-fluoro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O4S/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-15(10-8-13)26(23,24)20-12-14-4-3-11-25-14/h1-2,5-10,14,20H,3-4,11-12H2,(H,21,22)

InChI-Schlüssel

NIRSXDJGQRURCT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Kanonische SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.